Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

Description

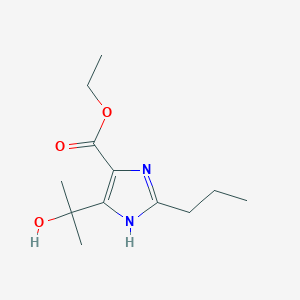

Chemical Properties and Applications Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS No. 144689-93-0) is a pale yellow solid with the molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol. It features an imidazole ring substituted with a 1-hydroxy-1-methylethyl group at position 4, a propyl group at position 2, and an ethyl ester at position 3. Its key physical properties include:

- Melting point: 98–100°C

- Boiling point: 456.2±35.0°C (predicted)

- Density: 1.131±0.06 g/cm³

- Solubility: Chloroform, ethyl acetate, methanol.

This compound is primarily used as an intermediate in synthesizing olmesartan medoxomil, a blockbuster antihypertensive drug. The synthesis involves reacting diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide in tetrahydrofuran (THF) under controlled conditions, yielding 85–90% of the target compound.

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h16H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBJJAFGNMRRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(C)(C)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441791 | |

| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144689-93-0 | |

| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor such as glyoxal, ammonia, and an aldehyde.

Substitution Reactions: The introduction of the propyl and hydroxy-methylethyl groups is achieved through substitution reactions. These reactions often use reagents like alkyl halides under basic conditions.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group. This is typically done using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Crystallization: The compound is crystallized from a water-miscible organic solvent, such as a mixture of acetone and water, to achieve high purity and yield.

Purification: The product is purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the imidazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted imidazoles.

Scientific Research Applications

Pharmacological Applications

Antiepileptic Properties

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate has been identified as a potent blocker of GABA receptors, which plays a crucial role in the management of epilepsy. The modulation of GABAergic activity can help in stabilizing neuronal excitability, making this compound a candidate for further studies in epilepsy treatment .

Cardiovascular Applications

As an intermediate for olmesartan medoxomil, a well-known angiotensin II receptor blocker (ARB), this compound is pivotal in managing hypertension. Olmesartan is utilized to lower blood pressure and reduce the risk of cardiovascular events, thus enhancing the therapeutic landscape for patients with hypertension .

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that typically includes the reaction of diethyl 2-propyl imidazole-4,5-dicarboxylate with methylmagnesium bromide under controlled conditions. The resulting product is characterized by its pale yellow solid form and a molecular weight of 240.3 g/mol .

Case Studies and Research Findings

Case Study: Antiepileptic Activity

A study demonstrated that this compound effectively reduced seizure frequency in animal models when administered at specific doses. This underscores its potential as a therapeutic agent in epilepsy management .

Research on Cardiovascular Effects

Further research has indicated that olmesartan derivatives, including those synthesized from this compound, exhibit significant antihypertensive effects. Clinical trials have shown improved outcomes in patients with resistant hypertension when treated with olmesartan medoxomil .

Mechanism of Action

The mechanism by which Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate exerts its effects depends on its specific application. In the case of its role as an intermediate in drug synthesis, it participates in reactions that modify its structure to produce active pharmaceutical ingredients. The imidazole ring often interacts with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 1-hydroxy-1-methylethyl and propyl substituents, which influence its reactivity and biological activity. Below is a comparison with structurally related imidazole derivatives:

Key Findings

Bioactivity : Unlike simpler imidazoles (e.g., 1-(2-hydroxyethyl)imidazole), the target compound’s 1-hydroxy-1-methylethyl group enhances steric bulk, improving binding to angiotensin II receptors in olmesartan synthesis.

Synthetic Complexity : Compounds with tetrazole or trityl groups (e.g., C₄₄H₄₀N₆O₃) require multi-step synthesis and purification, whereas the target compound is produced efficiently via Grignard reactions.

Safety Profile : The target compound exhibits moderate toxicity (H315/H319 hazards), necessitating protective equipment during handling, unlike less substituted derivatives.

Research and Industrial Relevance

- Pharmaceutical Role : As a critical intermediate in olmesartan medoxomil production, the compound’s synthesis has been optimized for industrial scale using continuous flow reactors and automated systems.

- Comparative Studies : X-ray crystallography (via SHELX software) and NMR spectroscopy confirm the compound’s structural integrity, distinguishing it from analogs with alternative substituents.

Data Tables

Physicochemical Comparison

| Property | Target Compound | Ethyl 5-acetyl-2-propyl... (C₄₄H₄₀N₆O₃) | Ethyl 2-amino-1-methyl... (C₇H₁₁N₃O₂) |

|---|---|---|---|

| Molecular Weight | 240.3 g/mol | 700.8 g/mol | 169.18 g/mol |

| Melting Point | 98–100°C | Not reported | 120–122°C |

| Solubility | Organic solvents | Limited in polar solvents | Water-miscible |

Biological Activity

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS No. 144689-93-0) is a compound with significant biological activity, particularly in pharmacology. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.30 g/mol

- Appearance : Pale yellow solid

- Solubility : Soluble in organic solvents like ethyl acetate

This compound has been identified as a potent blocker of the GABA receptor, which plays a crucial role in the central nervous system by inhibiting neuronal excitability. This property underlies its potential therapeutic applications in treating epilepsy and other neurological disorders .

Pharmacological Effects

- Antiepileptic Activity : The compound has shown efficacy as an antiepileptic agent, functioning through modulation of GABAergic transmission, thereby reducing seizure frequency .

- Enzyme Inhibition : It acts as an inhibitor of rat liver microsomes and exhibits high affinity for enzymes involved in drug metabolism, such as cilexetil, which is crucial for converting prodrugs into their active forms .

- Toxicological Profile : While it possesses beneficial pharmacological effects, the compound is also noted to cause skin irritation and may be harmful to aquatic life, necessitating careful handling .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiepileptic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced seizure activity compared to controls. The mechanism was attributed to enhanced GABAergic transmission, confirming its role as a GABA receptor antagonist .

Case Study 2: Enzyme Interaction

Research on the compound's interaction with liver enzymes revealed that it inhibits the activity of cilexetil-converting enzymes, which could influence the pharmacokinetics of various medications. This highlights its potential implications in drug-drug interactions and metabolic pathways in clinical settings .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, and what analytical methods validate its purity?

The compound is synthesized via alkylation and coupling reactions. A key step involves reacting imidazole precursors with 1-hydroxy-1-methylethyl and propyl groups under basic conditions. For purity validation, HPLC with UV detection (λ = 210–254 nm) and 1H/13C NMR are employed. Impurity thresholds are maintained at ≤0.1% using gradient elution (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. Disorder in the hydroxy-isopropyl group may require constraints during refinement .

Q. What spectroscopic techniques characterize its functional groups and stereochemistry?

- FTIR : Hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and imidazole ring (1600–1650 cm⁻¹) vibrations.

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 241.2 (C₁₂H₂₀N₂O₃).

- NMR : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and propyl chain (δ 0.9–1.0 ppm, triplet) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like de-esterified analogs or hydroxyl-group oxidation products?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation yields.

- Temperature control : Maintaining 0–5°C during imidazole ring functionalization reduces side reactions.

Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation .

Q. What strategies resolve contradictions in reported impurity profiles during scale-up?

Discrepancies arise from varying starting material grades or reaction quenching methods. A tiered approach includes:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.

- LC-MS/MS : Characterize impurities (e.g., hydrolyzed ester or oxidized propyl chain) using high-resolution mass spectrometry .

Q. How does hydrogen-bonding topology influence crystal packing and stability?

Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings formed between the hydroxyl and ester carbonyl groups. These interactions dictate polymorphism and hygroscopicity. Variable-temperature XRD assesses thermal stability of crystalline forms .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

Q. How is the compound’s role in synthesizing Olmesartan medoxomil validated mechanistically?

As a key intermediate, it undergoes tritylation and tetrazole coupling (e.g., with 5-[4-(bromomethyl)biphenyl]-2-yl]-1-trityltetrazole). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Final deprotection with HCl/MeOH yields the active pharmaceutical ingredient (API) .

Q. What methodologies assess its compatibility with excipients in solid dispersions?

- DSC/TGA : Detect melting point depression or amorphous phase formation.

- PXRD : Confirm crystalline-to-amorphous transitions.

- Stability testing : Accelerated conditions (40°C/75% RH) over 12 weeks evaluate phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.